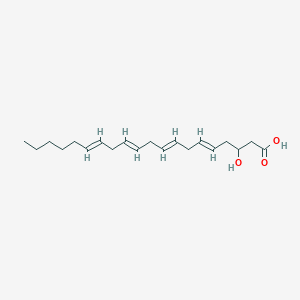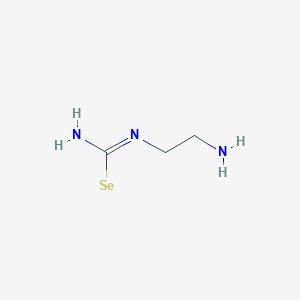
亚甲蓝N
描述
New Methylene Blue N (NMBN) is an organic compound of the thiazine class of heterocycles . It is used as a stain and as an antimicrobial agent . It is classified as an azine dye, and the chromophore is a cation . It has been used as a photosensitizer for the photodynamic inactivation of Candida albicans .
Synthesis Analysis
New Methylene Blue N was covalently bonded to graphene oxide (GO) using glutaraldehyde as a crosslinking agent . This was characterized by spectroscopic techniques and electrochemistry .Molecular Structure Analysis
The molecular formula of New Methylene Blue N is C18H22ClN3S . The chromophore is a cation . The dye contains three imine groups with one at the central position in between two rings and the other two are at the side of the ring .Chemical Reactions Analysis
The redox reactions of methylene blue on screen printed electrodes (SPEs) can be measured electrochemically by cyclic voltammetry (CV) and spectroscopically by optical and Raman spectroscopy . The combination of cyclic voltammetry and optical or Raman spectroscopy, known as absorpto- or Raman voltammetry, provides not only electrochemical information about redox reactions at electrodes, but also about changes in the visible and Raman properties of the substances used .Physical And Chemical Properties Analysis
New Methylene Blue N is a dark-brown powder with a molecular weight of 416.05 . It has an absorbance peak at 632 nm . It is soluble in glycerol, water, chloroform, glacial acetic acid, and ethanol .科学研究应用
Hematology: Reticulocyte Counting
New Methylene Blue N: is extensively used in hematology for the counting of reticulocytes . Reticulocytes are immature red blood cells (erythrocytes) that contain RNA. NMBN binds to the RNA, allowing these cells to be visualized as dark-blue clusters and filaments under a microscope . This is crucial for diagnosing conditions like anemia and monitoring the effectiveness of treatments involving erythropoiesis.
Microbiology: Photodynamic Inactivation
In microbiology, NMBN serves as a photosensitizer for the photodynamic inactivation of microorganisms such as Candida albicans . When exposed to light, NMBN produces reactive oxygen species that are lethal to microbes. This application is particularly promising for treating infections resistant to traditional antimicrobial agents.
Biochemistry: RNA Interaction
NMBN has the ability to bind, neutralize, and crosslink with RNA . This interaction leads to the co-precipitation of ribosomal and residual RNA, which is a valuable technique for isolating RNA from cellular components in biochemical research .
Organic Synthesis: Photocatalysis
NMBN is a versatile dye that can be utilized in organic synthesis as a photocatalyst . It harnesses visible light to initiate chemical reactions, facilitating the construction of carbon-carbon (C–C), carbon-heteroatom (C–X), and heteroatom-heteroatom (X–X) bonds. This application leverages renewable energy sources and offers a greener alternative to traditional synthesis methods.
Histology: Tissue Staining
In histology, NMBN is used as a stain to differentiate cellular components. Its affinity for nucleic acids makes it an excellent choice for highlighting structures within tissues, aiding in the diagnosis and research of various diseases .
Antimicrobial Research: Anti-microbial Agent Potential
NMBN shows promise as an anti-microbial agent . Its ability to generate reactive oxygen species when activated by light makes it a candidate for developing new antimicrobial treatments, especially for drug-resistant strains .
作用机制
New Methylene Blue N can bind, neutralize and crosslink with RNA . This causes co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . These events make the living young erythrocytes as microscopically visible, dark-blue clusters and filaments, referred to as reticulum .
安全和危害
New Methylene Blue N may be harmful if ingested . It may cause digestive tract irritation, shock, muscle tremors, convulsions, dysrhythmia, and rapid labored respiration . It may also cause hypocalcemia due to the formation of insoluble calcium oxalate, which can be deposited in the brain and kidney tubules .
属性
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVUYBOFNBJFGV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
New Methylene Blue N | |
CAS RN |
6586-05-6 | |
| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)




